molecular formula C13H13NOS B10970122 2-methyl-N-(thiophen-2-ylmethyl)benzamide

2-methyl-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B10970122
M. Wt: 231.32 g/mol
InChI Key: SWGSGDGYLWPRBA-UHFFFAOYSA-N
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Description

2-methyl-N-(thiophen-2-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with a methyl group at the 2-position and a thiophen-2-ylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(thiophen-2-ylmethyl)benzamide can be achieved through the direct condensation of 2-methylbenzoic acid with thiophen-2-ylmethylamine. This reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group, followed by the addition of the amine under controlled conditions .

Industrial Production Methods

In an industrial setting, the synthesis may involve the use of a solid acid catalyst, such as diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4), under ultrasonic irradiation. This method is advantageous due to its high efficiency, eco-friendliness, and the ability to reuse the catalyst .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

2-methyl-N-(thiophen-2-ylmethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets. For instance, it may act as an allosteric activator of enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-(thiophen-2-ylmethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the thiophene ring enhances its potential for electronic applications, while the benzamide core provides a scaffold for medicinal chemistry .

Properties

Molecular Formula

C13H13NOS

Molecular Weight

231.32 g/mol

IUPAC Name

2-methyl-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C13H13NOS/c1-10-5-2-3-7-12(10)13(15)14-9-11-6-4-8-16-11/h2-8H,9H2,1H3,(H,14,15)

InChI Key

SWGSGDGYLWPRBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=CC=CS2

Origin of Product

United States

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